molecular formula C7H13N3Si B6240748 5-(trimethylsilyl)pyrimidin-2-amine CAS No. 2402839-69-2

5-(trimethylsilyl)pyrimidin-2-amine

Cat. No.: B6240748
CAS No.: 2402839-69-2
M. Wt: 167.3
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Description

5-(trimethylsilyl)pyrimidin-2-amine is an organic compound belonging to the pyrimidine family, characterized by the presence of a trimethylsilyl group attached to the nitrogen atom at the 5-position of the pyrimidine ring. This compound is of significant interest in various fields of chemical and pharmaceutical research due to its unique structural attributes and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(trimethylsilyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with trimethylsilyl chloride under anhydrous conditions, often in the presence of a base such as triethylamine. This reaction proceeds smoothly at room temperature, yielding the desired trimethylsilyl-substituted product with high efficiency. Another common method involves the silylation of pyrimidin-2-amine using hexamethyldisilazane in the presence of a catalytic amount of a strong acid such as trifluoromethanesulfonic acid.

Industrial Production Methods

On an industrial scale, the production of this compound is optimized for large batch processes. Techniques such as continuous flow synthesis can be employed to improve efficiency and scalability. In such setups, the reagents are mixed and reacted in a controlled, continuous manner, reducing reaction times and increasing throughput.

Chemical Reactions Analysis

Types of Reactions

5-(trimethylsilyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxides, using agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : The reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, converting the compound into its respective reduced forms.

  • Substitution: : This compound can participate in nucleophilic substitution reactions, especially at the trimethylsilyl group, which can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: : Nucleophiles such as amines or alcohols, often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amine products, and various substituted pyrimidine compounds.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-(trimethylsilyl)pyrimidin-2-amine is utilized as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of pharmaceutical agents and agrochemicals.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its structural similarity to nucleotide bases allows it to interact with nucleic acids and proteins, providing insights into biological processes and functions.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives can serve as lead compounds in the development of new drugs, particularly antiviral and anticancer agents.

Industry

Industrial applications of this compound include its use in the synthesis of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for the development of polymers and advanced materials.

Mechanism of Action

The mechanism by which 5-(trimethylsilyl)pyrimidin-2-amine exerts its effects involves interactions with molecular targets such as enzymes and nucleic acids. The trimethylsilyl group enhances the lipophilicity of the compound, facilitating its transport across cell membranes. Once inside the cell, it can undergo metabolic transformations, interacting with specific pathways and molecular targets to elicit biological responses.

Comparison with Similar Compounds

5-(trimethylsilyl)pyrimidin-2-amine can be compared with other silylated pyrimidine derivatives, such as 5-(triethylsilyl)pyrimidin-2-amine and 5-(triphenylsilyl)pyrimidin-2-amine. While these compounds share similar core structures, the varying silyl groups impart different physical and chemical properties.

  • 5-(triethylsilyl)pyrimidin-2-amine: : This compound is less sterically hindered than its trimethyl counterpart, affecting its reactivity and stability.

  • 5-(triphenylsilyl)pyrimidin-2-amine: : The bulkier triphenylsilyl group provides greater steric protection, leading to different reactivity profiles.

This compound stands out due to its balanced reactivity and structural attributes, making it a versatile and valuable compound in various scientific and industrial applications.

Properties

CAS No.

2402839-69-2

Molecular Formula

C7H13N3Si

Molecular Weight

167.3

Purity

95

Origin of Product

United States

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